Vitamin D2 Tosylate
Description
Properties
CAS No. |
72204-99-0 |
|---|---|
Molecular Formula |
C₃₅H₅₀O₃S |
Molecular Weight |
550.83 |
Synonyms |
Ergocalciferol p-Toluenesulfonate; (3β,5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3-ol 4-Methylbenzenesulfonate; (1S,3Z)-4-Methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]eth |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Vitamin D2 Tosylate
Direct Tosylation Methodologies of Ergocalciferol (B368823)
The direct tosylation of ergocalciferol (Vitamin D2) is a primary method for producing Vitamin D2 tosylate. This process involves the introduction of a tosyl (p-toluenesulfonyl) group onto one of the hydroxyl (-OH) groups of the ergocalciferol molecule.
Regioselective Tosylation at Specific Hydroxyl Positions (e.g., C-3, C-22)
Ergocalciferol possesses two secondary hydroxyl groups at the C-3 and C-22 positions. The selective tosylation of one of these hydroxyl groups over the other is a key challenge and a critical step in the synthesis of specific vitamin D analogs.
The tosylation of the C-3 hydroxyl group is a common strategy. For instance, Vitamin D2 can be treated with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) to yield Vitamin D2 3-tosylate. google.compnas.org This reaction provides a substrate for further modifications, such as the formation of 3,5-cyclovitamin D derivatives, which are important intermediates for introducing functionality at the C-1 position. pnas.orgnih.gov
Conversely, selective tosylation at the C-22 position is also a valuable transformation. Vitamin D2 C22-tosylate serves as a key intermediate for the synthesis of side-chain modified vitamin D analogs. mdpi.comnih.gov The selective protection of the C-3 hydroxyl group allows for the specific tosylation of the C-22 hydroxyl group.
Optimization of Reaction Conditions for Yield and Selectivity
Achieving high yield and regioselectivity in the tosylation of ergocalciferol requires careful optimization of reaction conditions. Key parameters that are often manipulated include the choice of solvent, base, temperature, and the stoichiometry of the reagents.
For the synthesis of Vitamin D2 3-tosylate, a detailed procedure involves dissolving ergocalciferol in a mixture of anhydrous pyridine and anhydrous dichloromethane. google.com The reaction is cooled before the addition of p-toluenesulfonyl chloride and is allowed to proceed at a controlled temperature for an extended period to ensure completion. google.com The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst can also be employed to enhance the reaction rate. google.com
The progress of the reaction is typically monitored by thin-layer chromatography (TLC). google.com Upon completion, the crude tosylate is often used directly in subsequent steps without extensive purification. google.com
| Parameter | Condition | Purpose |
| Solvent | Anhydrous Pyridine and Dichloromethane | To dissolve reactants and provide a suitable reaction medium. google.com |
| Base | Pyridine | To neutralize the HCl generated during the reaction. google.com |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | To accelerate the rate of tosylation. google.com |
| Reagent | p-Toluenesulfonyl Chloride | The source of the tosyl group. google.com |
| Temperature | ≤5°C initially, then controlled | To manage the exothermic nature of the reaction and optimize selectivity. google.com |
| Monitoring | Thin-Layer Chromatography (TLC) | To track the progress of the reaction towards completion. google.com |
Alternative Synthetic Approaches to this compound and Its Precursors
While direct tosylation is a common route, alternative strategies exist for the synthesis of this compound and its precursors. These often involve multi-step sequences starting from different precursors or employing different synthetic methodologies.
One alternative approach involves the degradation of the vitamin D2 side chain to a C-22 aldehyde or ketone, followed by the reconstruction of a modified side chain. In some synthetic routes, a C22-tosylate is prepared from vitamin D2 and then used in coupling reactions to build the desired side-chain structure. mdpi.comnih.gov
Furthermore, synthetic strategies for vitamin D analogs often employ a convergent approach where the A-ring and the CD-ring/side-chain portions of the molecule are synthesized separately and then coupled. endotherm-lsm.comiiarjournals.org In such syntheses, a tosylate may be introduced on a precursor to the CD-ring fragment derived from vitamin D2. iiarjournals.orgiiarjournals.org For example, the side-chain of vitamin D2 can be degraded via ozonolysis, and the resulting intermediate can be tosylated before coupling with an A-ring synthon. iiarjournals.orgiiarjournals.org
Chiral Synthesis and Stereochemical Control in Tosylate Formation
The stereochemistry of the chiral centers in vitamin D2 is crucial for its biological activity. symeres.com Therefore, maintaining stereochemical integrity during tosylation and subsequent reactions is of paramount importance.
The tosylation reaction at a chiral center, such as C-3 or C-22, does not typically affect the configuration of that center. However, subsequent nucleophilic substitution reactions on the resulting tosylate often proceed with an inversion of stereochemistry (SN2 mechanism). This stereochemical outcome is a powerful tool in the synthesis of epimers and other stereoisomers of vitamin D that are not readily accessible from natural sources.
For instance, the synthesis of 3-epi-25-hydroxyvitamin D3 has been achieved through a sequence involving the inversion of the 3-OH group under Mitsunobu conditions, followed by further modifications. iiarjournals.org While not a direct tosylation for inversion, this highlights the importance of controlling stereochemistry in vitamin D synthesis.
Reactivity and Mechanistic Investigations of Vitamin D2 Tosylate
Nucleophilic Substitution Reactions Involving the Tosylate Leaving Group
The tosylate moiety of vitamin D2 tosylate is highly susceptible to displacement by nucleophiles. This reactivity is central to many synthetic strategies, allowing for the introduction of new functional groups and the extension of the carbon skeleton. These reactions can proceed through both intramolecular and intermolecular pathways.
Intramolecular Cyclization and Solvolysis Pathways to Cyclovitamin Derivatives
In the presence of a participating solvent or an internal nucleophile, this compound can undergo intramolecular cyclization. A prominent example is its solvolysis to form 3,5-cyclovitamin D derivatives. researchgate.netnih.govresearchgate.net This reaction proceeds through the displacement of the tosylate group by the π-electrons of the C5-C6 double bond, leading to the formation of a bicyclo[3.1.0]hexane system. This cyclization is a key step in the synthesis of 1α-hydroxyvitamin D analogs. researchgate.netnih.govresearchgate.net The cyclovitamin intermediate can then be further functionalized, for instance, by allylic oxidation, before the cyclopropane (B1198618) ring is opened to regenerate the vitamin D triene system with a newly introduced hydroxyl group at the C1 position. researchgate.netnih.govresearchgate.net
For example, the methanolysis of this compound yields the corresponding cyclovitamin. drugfuture.com This intermediate is then oxidized, often with reagents like selenium dioxide, to introduce the 1α-hydroxyl group. drugfuture.com Subsequent acid-catalyzed rearrangement of the resulting acetate (B1210297) derivative regenerates the vitamin D2 structure, now incorporating the 1α-hydroxyl group. drugfuture.com
Intermolecular Nucleophilic Displacements (e.g., with Cyanide for Carbon Chain Elongation)
This compound readily undergoes intermolecular nucleophilic substitution with a variety of nucleophiles. A notable application of this reactivity is the use of cyanide ions to achieve carbon chain elongation. nih.gov The displacement of the tosylate group by a cyanide nucleophile introduces a nitrile group, which can then be further transformed through reduction, oxidation, and esterification to extend the side chain of the vitamin D molecule. nih.gov This strategy has been instrumental in the synthesis of metabolites like calcitroic acid. nih.gov
Elimination Reactions Leading to Unsaturated Systems
The tosylate group, being a good leaving group, can also facilitate elimination reactions, leading to the formation of additional unsaturation within the vitamin D framework. Under basic conditions, the C3-tosylate can be eliminated, typically via an E2 mechanism, to generate a double bond. This can be a competing pathway to nucleophilic substitution, and the reaction conditions can be tuned to favor one over the other. Such elimination reactions can be utilized to create novel unsaturated vitamin D analogs.
Role of the Tosylate Group in Convergent Synthetic Strategies
Convergent synthesis, where different fragments of a target molecule are synthesized independently and then coupled together, is a powerful strategy for the preparation of complex molecules like vitamin D analogs. nih.govchemrxiv.org this compound and related C/D-ring tosylates serve as crucial building blocks in these approaches. nih.gov
Applications in Wittig-Horner Type Coupling Reactions
In many convergent syntheses of vitamin D analogs, the molecule is disconnected into an A-ring synthon and a CD-ring/side chain fragment. nih.govaragen.com The CD-ring portion is often derived from readily available vitamin D2. nih.gov The tosylate group plays a key role in the preparation of these CD-ring synthons. For instance, a C22-tosylate derived from vitamin D2 can be used as a convenient intermediate for the synthesis of various side-chain analogs. mdpi.comnih.gov This tosylate can be transformed into other functional groups, such as an aldehyde, which is then ready for coupling with an A-ring phosphine (B1218219) oxide via a Wittig-Horner reaction. mdpi.comnih.gov This powerful C-C bond-forming reaction constructs the conjugated diene system of the vitamin D molecule. nih.govaragen.com
The versatility of the Wittig-Horner reaction allows for the combination of various modified A-ring and CD-ring fragments, enabling the synthesis of a wide array of vitamin D analogs with diverse structural modifications. nih.govmdpi.com
| Reaction Type | Reactant(s) | Key Reagent(s)/Conditions | Product(s) | Significance |
| Intramolecular Cyclization | This compound | Solvolysis (e.g., methanolysis) | 3,5-Cyclovitamin D derivatives | Key step in 1α-hydroxylation researchgate.netnih.govresearchgate.netdrugfuture.com |
| Intermolecular Nucleophilic Substitution | This compound, Potassium Cyanide | - | Cyanide-substituted Vitamin D2 derivative | Carbon chain elongation for metabolite synthesis nih.gov |
| Wittig-Horner Coupling | CD-ring aldehyde (from this compound), A-ring phosphine oxide | Base (e.g., n-BuLi) | Vitamin D analog | Convergent synthesis of diverse analogs mdpi.comnih.govmdpi.com |
Applications of Vitamin D2 Tosylate in Complex Organic Synthesis
Utilization as a Key Intermediate in the Chemical Synthesis of Vitamin D Analog Frameworks
The chemical modification of the vitamin D structure is a cornerstone of medicinal chemistry efforts to develop new therapeutics with improved efficacy and reduced side effects. Vitamin D2 tosylate serves as a readily available and versatile starting material for the synthesis of a wide range of vitamin D analogs with modifications at the A-ring, the CD-ring system, and the side chain. iiarjournals.orgpnas.org
Construction of A-Ring Modified Vitamin D Structures
The synthesis of vitamin D analogs with modified A-rings often employs a convergent strategy, where the A-ring and the CD-ring/side-chain fragments are synthesized independently and then coupled. nih.govsymeres.com A common approach is the Lythgoe-Roche strategy, which involves a Wittig-Horner reaction between an A-ring phosphine (B1218219) oxide and a CD-ring ketone. pnas.orgnih.gov
In this context, Vitamin D2 is a crucial precursor for the CD-ring fragment. Through oxidative cleavage, Vitamin D2 can be converted into the Inhoffen-Lythgoe diol, which is a versatile intermediate for the CD-ring ketone. pnas.orgmdpi.com While the A-ring is synthesized separately with the desired modifications (e.g., introduction of different substituents or alteration of stereochemistry), the CD-ring fragment derived from this compound's lineage provides the necessary core structure for the final coupling reaction. nih.govsymeres.com This modular approach allows for the efficient construction of a library of A-ring modified vitamin D analogs. For instance, various C2-substituted A-ring precursors have been coupled with CD-ring fragments originating from Vitamin D2 to generate novel analogs. mdpi.com
Synthesis of CD-Ring Functionalized Vitamin D Scaffolds
The functionalization of the C- and D-rings of vitamin D has been explored to a lesser extent than A-ring or side-chain modifications due to the complexity of manipulating the rigid, chiral CD-ring structure. mdpi.com However, Vitamin D2 serves as a valuable starting point for creating such analogs. The degradation of Vitamin D2 provides key intermediates, such as the Inhoffen-Lythgoe diol, which can be further modified. pnas.orgmdpi.com
For example, the synthesis of 16-ene-vitamin D analogs often starts from intermediates derived from Vitamin D2. nih.govresearchgate.net These modifications can significantly impact the biological activity of the resulting compounds. The synthesis of decalin-type vitamin D analogs, where the five-membered D-ring is expanded to a six-membered ring, has also been achieved using building blocks derived from Vitamin D2. mdpi.com These synthetic strategies highlight the importance of Vitamin D2-derived intermediates in accessing novel CD-ring functionalized scaffolds. mdpi.com
Introduction of Diverse Side Chain Modifications to Vitamin D Derivatives (e.g., C22-Tosylate)
The side chain of vitamin D plays a crucial role in its biological activity, and its modification is a primary strategy for developing new analogs. This compound, particularly the C22-tosylate, is a key intermediate for introducing a wide variety of side chains. nih.govmdpi.com The tosylate at the C22 position acts as an excellent leaving group, allowing for nucleophilic substitution reactions to introduce new functionalities.
For instance, the C22-tosylate derived from vitamin D2 has been utilized in the synthesis of 1,25-dihydroxyvitamin D3 22-alkyl derivatives. nih.gov This intermediate is prepared from the coupling of an A-ring synthon with the CD-ring moiety obtained from vitamin D2. nih.gov The resulting tosylate is then subjected to reactions with various nucleophiles to generate a diverse library of side-chain modified vitamin D analogs. This approach provides a powerful tool for structure-activity relationship (SAR) studies, enabling the exploration of how different side chains influence the biological properties of vitamin D. nih.govmdpi.com
Precursor in the Synthesis of Non-Vitamin D Related Natural Products and Steroidal Systems
The utility of Vitamin D2 derivatives extends beyond the synthesis of vitamin D analogs. The chiral backbone of vitamin D2, particularly the CD-ring system, serves as a valuable chiral pool starting material for the total synthesis of other complex natural products and steroidal systems. nih.govnsf.govuni-muenchen.de
A prominent example is the synthesis of the hortonones, a family of rearranged sesquiterpenoids. The total synthesis of hortonones A-C was successfully accomplished starting from the Inhoffen-Lythgoe diol, a degradation product of Vitamin D2. nih.govnsf.govresearchgate.netnih.gov The synthesis involved a key step of transforming the primary alcohol of the Inhoffen-Lythgoe diol into a tosylate, which was then reduced. nih.govnsf.gov This demonstrates the direct application of a tosylate derivative of a Vitamin D2-derived intermediate in the construction of a non-vitamin D natural product.
Furthermore, chiral pool synthesis starting from Vitamin D2 has been employed to generate tri- and tetracyclic as well as seco-steroidal analogues that act as inhibitors of cholesterol biosynthesis. uni-muenchen.de This highlights the potential of Vitamin D2 and its derivatives as versatile starting materials for the development of new therapeutic agents beyond the vitamin D field.
Strategic Derivatization for Synthetic Route Diversification
The strategic derivatization of Vitamin D2, particularly to form this compound and its downstream intermediates, is a powerful strategy for diversifying synthetic routes. The convergent synthesis methodologies, such as the Lythgoe-Roche approach, heavily rely on the modular nature of the building blocks derived from Vitamin D2. pnas.orgnih.govsymeres.com
By separating the synthesis of the A-ring and the CD-ring/side-chain moieties, chemists can independently modify each fragment before the final coupling step. iiarjournals.org This allows for the creation of a vast number of analogs from a common intermediate derived from Vitamin D2. The tosylation of the side chain, for example, provides a divergent point from which numerous different side chains can be introduced. nih.gov
This strategic derivatization enables the efficient exploration of chemical space around the vitamin D scaffold. The flexibility to introduce modifications at various positions of the molecule by combining different pre-functionalized building blocks is a testament to the power of this synthetic strategy, with Vitamin D2 and its tosylate derivative playing a central role as a key starting material. iiarjournals.orgsymeres.com
Advanced Spectroscopic and Structural Elucidation of Vitamin D2 Tosylate
Conformational Analysis using High-Resolution Nuclear Magnetic Resonance Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of Vitamin D derivatives. The A-ring of Vitamin D and its analogs is known to exist in a dynamic equilibrium between two rapidly interconverting chair-like conformers. cdnsciencepub.comsci-hub.stresearchgate.net This equilibrium is crucial for biological activity and can be significantly influenced by the nature of substituents on the A-ring. nih.gov
For Vitamin D2, the 3β-hydroxyl group can occupy either an axial or an equatorial position, corresponding to the two chair conformers. In solution, these conformers are in a roughly 1:1 equilibrium. cdnsciencepub.com The introduction of a bulky p-toluenesulfonate (tosylate) group at the 3β-position to form Vitamin D2 Tosylate is expected to dramatically shift this equilibrium. Due to significant steric hindrance, the tosyl group will strongly favor the equatorial position. This drives the conformational equilibrium almost exclusively toward the chair form where the C3-substituent is equatorial. While detailed high-resolution NMR spectra for this compound are not extensively published, analysis of related bulky ether derivatives of Vitamin D3 shows a strong preference for the conformer with the 3β-substituent in the equatorial position. nih.gov
The expected ¹H NMR spectral changes upon tosylation of Vitamin D2 would include a significant downfield shift of the H-3α proton due to the deshielding effect of the adjacent sulfonate ester. Protons on the aromatic ring of the tosyl group would appear in the aromatic region (δ 7.0-8.0 ppm), and a singlet for the methyl group of the tosyl moiety would be observed around δ 2.4 ppm.
| Proton/Group | Expected Chemical Shift (δ) in CDCl₃ | Comments |
| H-3α | ~4.5-4.8 ppm | Shifted downfield from ~3.95 ppm in Vitamin D2 due to the electron-withdrawing tosyl group. |
| H-6, H-7 | ~6.0-6.3 ppm | Largely unaffected by C-3 substitution. |
| H-19 (Z/E) | ~4.8-5.1 ppm | Largely unaffected by C-3 substitution. |
| H-22, H-23 | ~5.2 ppm | Unaffected by C-3 substitution. |
| Tosyl-CH₃ | ~2.4 ppm | Characteristic singlet for the tosyl methyl group. |
| Tosyl-Ar-H | ~7.3 ppm (d), ~7.8 ppm (d) | Two doublets for the AA'BB' system of the p-substituted aromatic ring. |
| C-18-CH₃ | ~0.55 ppm | Largely unaffected by C-3 substitution. |
This table presents expected values based on known data for Vitamin D2 and other tosylated steroids. Specific published data for this compound is limited.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Interaction Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within this compound. The spectrum is a composite of the vibrations from the parent ergocalciferol (B368823) structure and the newly introduced tosylate moiety.
The parent Vitamin D2 structure contributes characteristic bands for the C-H bonds, the ergosterol (B1671047) side chain, and, most importantly, the conjugated triene system. hilarispublisher.com The tosylation of the 3-hydroxyl group removes the broad O-H stretching band typically seen around 3200-3600 cm⁻¹ and introduces several strong, sharp bands characteristic of the tosyl group.
The most prominent of these new bands are the asymmetric and symmetric stretching vibrations of the S=O bonds, which are very strong in the IR spectrum. The S-O-C stretch and the vibrations of the aromatic ring also provide clear evidence of successful tosylation. While specific Raman studies on this compound are not documented, Raman spectroscopy would be particularly useful for analyzing the C=C stretching vibrations of the conjugated system due to their high polarizability. unibe.chresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| Tosyl (SO₂) | Asymmetric Stretch | 1350 - 1375 | Strong |
| Tosyl (SO₂) | Symmetric Stretch | 1170 - 1190 | Strong |
| Tosyl (Ar-H) | C-H Bending (out-of-plane) | 810 - 820 | Strong |
| Tosyl (S-O-C) | S-O Stretch | 900 - 1000 | Medium |
| Conjugated Triene | C=C Stretch | 1600 - 1650 | Medium-Weak |
| Alkyl Groups | C-H Stretch | 2850 - 2960 | Strong |
| Alkyl Groups | C-H Bending | 1370 - 1465 | Medium |
This table combines known vibrational frequencies for tosyl groups and the Vitamin D2 backbone.
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Insights
The electronic absorption spectrum of this compound is dominated by the π → π* transitions of its conjugated (5Z,7E)-9,10-seco-triene system, which acts as the molecule's primary chromophore. The tosylation of the hydroxyl group at the C-3 position does not involve the conjugated system and is electronically isolated from it. Consequently, the UV-Vis absorption spectrum of this compound is virtually identical to that of its precursor, Vitamin D2.
The spectrum exhibits a characteristic broad absorption peak with a maximum (λmax) at approximately 265 nm and a minimum at 228 nm, which confirms the preservation of the triene structure during the tosylation reaction. nih.gov This spectroscopic technique is routinely used to quantify Vitamin D derivatives and to monitor reactions involving the triene system. nih.gov
| Parameter | Value | Transition |
| λmax | ~265 nm | π → π* |
| Molar Absorptivity (ε) | ~18,000 - 19,000 L mol⁻¹ cm⁻¹ | - |
Data is based on the well-established spectrum of Vitamin D2, which is expected to be identical for this compound. nih.gov
X-ray Crystallographic Analysis for Solid-State Structural Determination
To date, a single-crystal X-ray structure of this compound has not been reported in the scientific literature. Such an analysis would provide definitive proof of the molecular structure, including the stereochemistry, and would reveal the precise bond lengths, bond angles, and the conformation of the molecule in the solid state.
For illustrative purposes, the crystallographic data for a related compound, 25-hydroxyvitamin D₃ monohydrate, is presented below.
| Parameter | Value for 25-hydroxyvitamin D₃ monohydrate |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.600 |
| b (Å) | 6.798 |
| c (Å) | 18.142 |
| β (°) | 103.75 |
| Volume (ų) | 1269.4 |
| Z | 2 |
Data from the crystal structure of 25-hydroxyvitamin D₃ monohydrate and is provided for illustrative context only. sci-hub.st
Mass Spectrometric Fragmentation Pathways and Isotope Labeling Studies
Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elucidating the structure of this compound. While a published spectrum for this specific compound is not available, its fragmentation pattern under electron impact (EI) or electrospray ionization (ESI) can be predicted based on the known behavior of tosylated steroids and Vitamin D derivatives. epo.orgusda.gov
The molecular weight of this compound (C₃₅H₅₀O₃S) is 550.8 g/mol . The expected fragmentation pathways would involve several key cleavages:
Loss of the Tosyl Group: The most facile fragmentation would be the cleavage of the tosyl group. This can occur via loss of the p-toluenesulfonyl radical (·SO₂C₇H₇, 155 Da) or through the elimination of p-toluenesulfonic acid (HOSO₂C₇H₇, 172 Da).
Side Chain Fragmentation: Cleavage of the C17-C20 bond or other fragmentations within the ergosterol side chain are common.
Retro-Diels-Alder Reaction: A characteristic fragmentation of the Vitamin D triene system is a retro-Diels-Alder reaction that cleaves the A-ring, typically resulting in a fragment containing the C/D rings and the side chain.
Isotope labeling, for instance by replacing specific hydrogens with deuterium, would be the definitive method to confirm these proposed pathways, but such studies have not been performed on this molecule.
| Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Loss | Description |
| 550 | - | - | Molecular Ion [M]⁺ |
| 395 | 155 | C₇H₇SO₂ | Loss of p-toluenesulfonyl radical |
| 378 | 172 | C₇H₈SO₃ | Loss of p-toluenesulfonic acid |
| 379 | 171 | C₇H₇SO₃ | Loss of p-toluenesulfonate group (after protonation) |
| 271 | Side Chain + H | C₉H₁₈ | Cleavage of C17-C20 bond from the [M-tosyl]⁺ fragment |
| 155 | [M - Tosyl radical] | C₂₈H₄₃O | Tosyl radical fragment |
This table presents predicted fragmentation patterns. The exact fragments and their relative abundances would depend on the ionization technique used.
Theoretical and Computational Studies of Vitamin D2 Tosylate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For Vitamin D2, DFT studies have been used to calculate its optical and Raman spectra, as well as to understand its conformational and electronic properties. researchgate.netresearchgate.nethilarispublisher.comresearchgate.netmdpi.com These foundational studies allow for informed predictions about how the addition of a tosylate group would modulate these characteristics.
The introduction of a tosylate group, an excellent leaving group, at one of the hydroxyl positions of Vitamin D2 is expected to significantly alter the molecule's electronic landscape. The electron-withdrawing nature of the tosyl group would enhance the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack.
Key reactivity descriptors that can be calculated using quantum chemical methods include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. mdpi.com While specific values for Vitamin D2 Tosylate are not available, studies on similar complex organic molecules suggest that the introduction of a tosylate group would likely lower the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing reactivity at the tosylated site.
Table 1: Representative Quantum Chemical Reactivity Descriptors (Note: These are hypothetical values for illustrative purposes, based on typical ranges observed in related compounds.)
| Descriptor | Predicted Value for Vitamin D2 | Predicted Effect of Tosylation on this compound |
| HOMO Energy | ~ -6.2 eV | Minor change |
| LUMO Energy | ~ -1.1 eV | Significant decrease |
| HOMO-LUMO Gap | ~ 5.1 eV | Decreased |
| Dipole Moment | Moderate | Increased |
The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. For ergocalciferol (B368823), the MEP would show negative potential around the hydroxyl groups. hilarispublisher.com In this compound, a strong positive potential would be expected on the sulfur atom of the tosyl group and the adjacent carbon, highlighting the sites for nucleophilic interaction.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and reactivity of flexible molecules like Vitamin D2 and its derivatives are intrinsically linked to their three-dimensional conformation. Computational methods are essential for exploring the complex conformational landscape and mapping the potential energy surface (PES). Studies on Vitamin D2 have identified multiple stable conformers, primarily differing in the orientation of the A-ring and the side chain. researchgate.netdntb.gov.ua
The addition of a bulky tosylate group would introduce significant steric hindrance, likely altering the relative energies of the existing conformers and potentially creating new local minima on the PES. The preferred conformations of this compound would be those that minimize steric clash between the tosyl group and the rest of the molecule. This could lead to a restriction of the conformational freedom observed in the parent Vitamin D2 molecule.
Computational techniques such as relaxed PES scans, where specific dihedral angles are systematically varied and the energy is minimized at each step, can be used to map out the conformational possibilities. The results of such analyses are often visualized using dot maps or volume maps to represent the accessible conformational space. nih.gov
Table 2: Key Dihedral Angles Defining Vitamin D2 Conformation and Predicted Influence of Tosylation
| Dihedral Angle | Description | Predicted Impact of Tosylation |
| C5-C6-C7-C8 | Defines A-ring orientation relative to the triene system | May be influenced by long-range steric effects of the tosyl group |
| C17-C20-C22-C23 | Defines side-chain conformation | Likely restricted to avoid steric interactions with the tosyl group if it is at C3 |
Computational Modeling of Reaction Mechanisms and Transition States
Given that tosylates are excellent leaving groups, a primary area of interest for computational modeling of this compound would be its substitution and elimination reactions. Computational chemistry can provide detailed insights into the reaction pathways, allowing for the characterization of intermediates and, crucially, the transition states that govern the reaction rates.
For instance, the nucleophilic substitution of the tosylate group could proceed via an SN1 or SN2 mechanism. Computational modeling can help determine the preferred pathway by calculating the activation energies for both routes. The nature of the solvent, the nucleophile, and the stereochemistry of the substrate would all be critical factors to include in the models. Studies on the tosylation of other complex molecules have demonstrated the utility of DFT in predicting reaction outcomes and understanding mechanisms. researchgate.netbeilstein-journals.org
The search for transition states is a computationally intensive process that involves locating the first-order saddle point on the potential energy surface that connects reactants and products. The calculated vibrational frequencies of the transition state structure (which should have exactly one imaginary frequency corresponding to the reaction coordinate) can confirm its identity.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum chemical calculations provide detailed information about specific conformations, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of a molecule over time. MD simulations of Vitamin D analogs have been instrumental in understanding their interactions with the Vitamin D Receptor (VDR) and the role of conformational flexibility in binding. researchgate.netnih.govmdpi.complos.orgd-nb.info
For this compound, MD simulations would be invaluable for several reasons:
Enhanced Conformational Sampling: By simulating the molecule's motion over nanoseconds or even microseconds, MD can overcome energy barriers and sample a much wider range of conformations than static calculations, providing a more realistic picture of the molecule's flexibility.
Solvent Effects: MD simulations explicitly include solvent molecules, allowing for a detailed investigation of how the solvent influences the conformational preferences and reactivity of this compound. The solvation of the tosylate group, in particular, would be a key factor in its reactivity as a leaving group.
Interaction with Biomolecules: In a biological context, MD simulations could be used to model the interaction of this compound with enzymes or receptors, helping to predict its metabolic fate or potential biological activity.
Predictive Modeling for Novel Synthetic Transformations and Product Properties
The ultimate goal of many computational studies is to move beyond explaining known phenomena and to predict new chemistry. The theoretical framework established for this compound can be leveraged for predictive modeling.
By understanding the electronic structure and conformational landscape, chemists can design novel synthetic transformations. For example, by modeling the reactivity of different nucleophiles with this compound, it may be possible to predict the regioselectivity and stereoselectivity of substitution reactions, leading to the synthesis of new Vitamin D2 derivatives with potentially interesting properties.
Furthermore, computational methods can be used to predict the properties of these novel products. For example, the binding affinity of a new derivative to the VDR could be estimated using docking and MD simulations, providing a virtual screening tool to prioritize synthetic targets. Quantum chemical calculations could also predict spectroscopic properties, aiding in the characterization of the newly synthesized compounds. This predictive power allows for a more rational and efficient approach to the design and discovery of new molecules based on the Vitamin D2 scaffold.
Q & A
Q. What are the established synthetic pathways for Vitamin D2 Tosylate, and how do reaction conditions influence yield and purity?
this compound is synthesized via hydroxylation and esterification steps. Key methods include the stereospecific opening of epoxides (e.g., using sodium acetate in acetic acid) and subsequent dehydration or oxidation . For instance, methanolysis of this compound (XIV) yields cyclovitamin intermediates, which are oxidized with SeO₂ to form 1α-hydroxy derivatives . Reaction optimization (e.g., temperature, catalyst selection) is critical to avoid side products. Gravimetric analysis and nuclear magnetic resonance (NMR) are recommended for purity assessment.
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) is preferred for quantification due to high sensitivity and specificity. These methods are validated against reference standards, as seen in studies comparing vitamin D2 and D3 metabolites . Sample preparation should include protein precipitation and lipid extraction to minimize matrix interference.
Q. How does the stability of this compound vary under different storage conditions?
Stability studies should assess temperature, humidity, and light exposure. Vitamin D2 derivatives are prone to degradation under high humidity and UV light, necessitating storage in anhydrous, opaque containers at 2–8°C . Accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) can predict shelf-life, with periodic HPLC analysis to monitor degradation products.
Advanced Research Questions
Q. How can researchers design randomized controlled trials (RCTs) to evaluate the efficacy of this compound in modulating calcium homeostasis?
RCTs should include double-blinding, placebo controls, and stratification by baseline 25-hydroxyvitamin D levels. Primary endpoints might include serum calcium, parathyroid hormone (PTH), and bone mineral density (BMD). Subgroup analyses (e.g., age, renal function) can address variability, as demonstrated in hyperhidrosis trials with glycopyrronium tosylate . Pre-specified sensitivity analyses should exclude outliers, as done in ATMOS-1 .
Q. What in vitro assays are suitable for characterizing this compound’s interaction with nuclear receptors?
Competitive binding assays using vitamin D receptor (VDR)-transfected cell lines can measure affinity (Ki). Partial agonism/antagonism can be assessed via luciferase reporter gene assays. For example, lumateperone tosylate’s receptor modulation provides a methodological template . Cross-reactivity with related receptors (e.g., retinoid X receptor) should be tested to confirm specificity.
Q. How do the pharmacokinetic profiles of this compound and its non-tosylated analogs compare?
Comparative studies require parallel-group designs with serial blood sampling. Key parameters include Cₘₐₓ, Tₘₐₓ, and half-life. This compound’s ester group may enhance lipophilicity, altering absorption and tissue distribution. Prior studies on vitamin D2 vs. D3 bioavailability offer a framework for analysis .
Q. What strategies mitigate formulation challenges associated with this compound’s physicochemical instability?
Microencapsulation or lipid-based nanoemulsions can improve stability. Excipients like antioxidants (e.g., α-tocopherol) and chelating agents (e.g., EDTA) reduce oxidative degradation. Accelerated stability protocols, as applied in synthesis studies , should validate these approaches.
Q. Can this compound synergize with bisphosphonates to enhance bone resorption inhibition?
Preclinical models (e.g., ovariectomized rats) can test additive effects. Dual-therapy groups should compare BMD, osteoclast activity, and serum biomarkers (e.g., CTX-1) against monotherapy. Dose-response curves and isobolographic analysis will quantify synergy.
Q. How should long-term safety studies for this compound address potential hypercalcemia risks?
Open-label extension trials (e.g., 44-week follow-up, as in glycopyrronium studies ) with periodic monitoring of serum calcium, renal function, and vascular calcification (via CT imaging) are advised. Adverse event reporting should align with MedDRA guidelines.
Q. How can contradictory data on this compound’s efficacy in different populations be resolved?
Meta-regression analysis of pooled RCT data can identify modifiers (e.g., baseline vitamin D status, genetic polymorphisms in CYP2R1). Sensitivity analyses, excluding outlier datasets (e.g., ATMOS-1 ), improve robustness. Mechanistic studies (e.g., VDR polymorphism screening) may explain interindividual variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
